
Ethyl 2-amino-2-(hydroxyimino)acetate
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Overview
Description
Ethyl 2-amino-2-(hydroxyimino)acetate is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Peptide Synthesis
Peptide Bond Formation
One of the primary applications of ethyl 2-amino-2-(hydroxyimino)acetate is as an additive in peptide synthesis. It serves as a coupling agent that enhances the efficiency of peptide bond formation while minimizing racemization. Studies have shown that it exhibits superior coupling efficiency compared to traditional additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) .
Case Study: Comparison with Traditional Coupling Agents
In comparative studies, Oxyma demonstrated a remarkable capacity to inhibit racemization during automated peptide synthesis. When tested against HOBt and HOAt, Oxyma not only maintained high coupling efficiency but also showed lower risks of explosive decomposition under standard coupling conditions . This makes it a safer alternative for laboratory use.
Additive | Coupling Efficiency | Racemization Inhibition | Safety Profile |
---|---|---|---|
HOBt | Moderate | Moderate | Higher risk |
HOAt | High | Low | Moderate risk |
Oxyma | Very High | Very High | Low risk |
Other Synthetic Applications
Racemization-Free Esterification
this compound has been successfully employed in racemization-free esterification reactions. This application is crucial for synthesizing chiral compounds where maintaining stereochemistry is vital .
Synthesis of Isoxazolines
The compound has also been utilized in the preparation of Δ²-isoxazolines, which are important intermediates in medicinal chemistry. The synthetic route involves treating this compound with various electrophiles under controlled conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-amino-2-(hydroxyimino)acetate, and how can reaction conditions be optimized?
The compound can be synthesized via a two-step process:
- Step 1 : React ethyl carbonocyanidate with hydroxylamine hydrochloride in the presence of K₃PO₄ at 90°C for 1 hour. This yields the hydroxyimino intermediate.
- Step 2 : Further reaction in DMF with additional reagents (e.g., carbodiimides) to stabilize the product. Yields up to 78% are achievable with careful control of stoichiometry and temperature . Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility, and monitor pH to minimize side reactions like hydrolysis.
Q. How should this compound be characterized to confirm purity and structure?
Key analytical methods include:
- NMR spectroscopy : To verify the hydroxyimino (-N-OH) and ester (-COOEt) groups.
- Mass spectrometry (MS) : Confirm molecular weight (expected m/z ~133 for the free acid derivative).
- HPLC : Assess purity, especially if the compound is used in peptide synthesis . Note : Residual solvents (e.g., ethyl acetate) should be quantified via GC-MS to avoid interference in downstream applications.
Q. What storage conditions are critical to maintain the stability of this compound?
Store in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the hydroxyimino group. Avoid exposure to moisture, as hydrolysis can degrade the ester moiety . Short-term storage in ethanol or ethyl acetate is acceptable for spectroscopic studies .
Q. What safety precautions are necessary when handling this compound?
- GHS Hazards : Flammable solid (Category 1), skin corrosion (Category 1A).
- Protocols : Use flame-resistant lab coats, nitrile gloves, and fume hoods. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Q. How does this compound compare structurally to related oxime-based coupling agents?
Unlike traditional additives like HOBt or HOAt, this compound contains both an electron-withdrawing cyano group and a hydroxyimino moiety, which enhance its reactivity in carbodiimide-mediated couplings. This reduces racemization risk compared to benzotriazole derivatives .
Advanced Research Questions
Q. What mechanistic role does this compound play in suppressing racemization during peptide synthesis?
The hydroxyimino group acts as a proton shuttle, lowering the pKa of the activated amino acid intermediate. This minimizes base-mediated deprotonation at the α-carbon, thereby reducing racemization. Computational studies suggest the cyano group stabilizes the transition state via resonance effects .
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
Discrepancies arise from varying solvent purity and hydration states. For reproducible results:
- Pre-dry solvents (e.g., DMF over molecular sieves).
- Use sonication or gentle heating (≤40°C) to dissolve crystalline forms.
- Monitor solubility via UV-Vis spectroscopy at 260 nm .
Q. What strategies improve the yield of this compound in large-scale syntheses?
- Stepwise addition : Introduce hydroxylamine hydrochloride gradually to avoid exothermic side reactions.
- Workup : Extract the product with ethyl acetate (3×20 mL) and wash with brine to remove unreacted K₃PO₄.
- Crystallization : Use hexane/ethyl acetate (9:1) to precipitate high-purity crystals .
Q. How does the compound’s reactivity vary in solid-phase vs. solution-phase peptide synthesis?
In solid-phase synthesis , the compound’s low solubility in DCM requires co-solvents like DMSO (≤5% v/v). In solution-phase , higher concentrations (0.2–0.4 M) improve coupling efficiency but may require longer activation times (10–15 minutes) .
Q. What are the applications of this compound in synthesizing non-peptide heterocycles?
The hydroxyimino group participates in cycloadditions to form triazoles and oxadiazoles. For example, reaction with aryl diazonium salts yields 1,2,4-triazole derivatives, which are precursors to bioactive molecules .
Properties
Molecular Formula |
C4H8N2O3 |
---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
ethyl 2-amino-2-hydroxyiminoacetate |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) |
InChI Key |
QGYKRMZPOOILBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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